2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOJPLMXQBOMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in glacial acetic acid as both solvent and proton donor, with sodium acetate serving as a mild base to neutralize hydrochloric acid generated during the process. Key parameters include:
Table 1: Standard Reaction Conditions for Classical Synthesis
| Reactant | Reagent | Solvent | Base | Time (h) | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-5-[ethyl(phenyl)sulfamoyl]aniline | Chloroacetyl chloride | Glacial acetic acid | Sodium acetate | 2 | Room | 62–74 |
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the acetamide bond. The chloro substituent at position 2 of the phenyl ring remains intact due to its steric and electronic inertness under these conditions.
Purification Techniques
Crude product purification typically involves recrystallization from ethanol-water mixtures, which removes unreacted starting materials and sodium acetate byproducts. Alternative methods such as column chromatography (using silica gel and ethyl acetate/hexane eluents) may enhance purity but are less cost-effective for large-scale production.
Alternative Preparation Methods
While the classical route dominates literature, exploratory studies suggest modifications to improve efficiency:
Solvent and Base Variations
Replacing glacial acetic acid with dimethylformamide (DMF) or acetonitrile under reflux conditions (60–80°C) accelerates reaction kinetics, reducing time to 1 hour. However, these solvents necessitate rigorous drying to prevent hydrolysis of chloroacetyl chloride.
Triethylamine has been proposed as an alternative base in non-polar solvents like dichloromethane , though this requires anhydrous conditions and inert atmospheres to mitigate side reactions.
Industrial-Scale Synthesis Considerations
Industrial production of this compound prioritizes cost-efficiency and scalability:
Continuous Flow Reactors
Adopting continuous flow systems minimizes reaction times and improves heat management, critical for exothermic acyl chloride reactions. Pilot studies report 85% yield increases compared to batch processes.
Waste Management
Neutralization of HCl byproducts with aqueous sodium hydroxide generates NaCl, which is removed via filtration. Solvent recovery systems (e.g., distillation) reduce environmental impact and operational costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the sulfamoyl and chloro groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often require specific temperatures and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include chlorinated derivatives, sulfonated compounds, and other structurally related molecules. These products may have applications in various chemical and pharmaceutical industries.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound may have potential applications in drug discovery and development. Its unique structure and reactivity could make it a candidate for the synthesis of new therapeutic agents.
Industry: In industry, this compound can be used in the production of various chemicals and materials. Its properties may be exploited in the manufacturing of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide exerts its effects depends on its molecular targets and pathways involved The compound may interact with specific enzymes or receptors, leading to biological or chemical changes
Comparison with Similar Compounds
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
2-chloro-N-phenylacetamide
- Structural Features : Syn conformation of C–Cl and C=O bonds, with a 16.0° dihedral angle between the amide group and phenyl ring .
- Comparison : The target compound’s dual chloro and sulfamoyl substituents likely increase torsional strain, altering molecular packing and solubility. The syn conformation of C–Cl/C=O may persist, but steric hindrance from the sulfamoyl group could reduce crystallinity compared to simpler analogs .
WAY-656935 (2-[(adamantan-1-yl)amino]-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide)
- Structure : Dimethylsulfamoyl and adamantyl groups.
- Use : Investigational pharmaceutical agent (specific activity undisclosed) .
- Comparison : Replacing dimethylsulfamoyl with ethyl(phenyl)sulfamoyl introduces aromaticity and a larger hydrophobic domain. This modification could enhance lipid membrane penetration or modulate receptor-binding kinetics .
Crystallographic and Physicochemical Properties
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O) and centrosymmetric head-to-tail packing .
- 2-chloro-N-phenylacetamide forms infinite chains via N–H⋯O hydrogen bonds along the [101] direction .
- Target Compound : The ethyl(phenyl)sulfamoyl group may disrupt tight packing due to its bulk, reducing melting point and enhancing solubility in organic solvents compared to nitro- or methylsulfonyl-containing analogs .
Data Table: Comparative Analysis of Key Acetamide Derivatives
Biological Activity
2-Chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide (CAS No. 380346-51-0) is a synthetic compound belonging to the class of chloroacetamides. Its molecular formula is , with a molecular weight of 387.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant applications.
Antimicrobial Activity
A study conducted on a series of N-(substituted phenyl)-2-chloroacetamides, including the target compound, demonstrated significant antimicrobial potential. The research employed quantitative structure-activity relationship (QSAR) analysis alongside standard antimicrobial testing against various pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
Key Findings:
- Effectiveness : The chloroacetamides exhibited strong effectiveness against Gram-positive bacteria, particularly S. aureus and MRSA, while showing moderate activity against the yeast C. albicans. The effectiveness against Gram-negative bacteria like E. coli was comparatively lower .
- Structure-Activity Relationship : The position of substituents on the phenyl ring significantly influenced biological activity, with halogenated substituents enhancing lipophilicity and membrane permeability, leading to improved antimicrobial efficacy .
Anticonvulsant Activity
In addition to antimicrobial properties, the compound's analogs have been explored for anticonvulsant activity. Research focusing on related chloroacetamides indicated potential in treating seizures.
Experimental Results:
- Testing Methods : Initial screening utilized maximal electroshock (MES) and pentylenetetrazole models in rodents to evaluate anticonvulsant effects.
- Activity Profile : Certain derivatives showed promising activity in the MES model, suggesting that modifications in the chemical structure could enhance anticonvulsant properties . The study highlighted that lipophilicity played a crucial role in the distribution and efficacy of these compounds within central nervous system tissues.
Structure-Activity Relationship (SAR)
The SAR analysis revealed critical insights into how structural modifications influence biological activities:
Case Studies
- Antimicrobial Efficacy : In a comparative study, chloroacetamides were tested against standard antibiotics. The results indicated that compounds with specific halogen substitutions were significantly more effective than conventional treatments against MRSA.
- Anticonvulsant Screening : A series of chloroacetamide derivatives were evaluated for their ability to prevent seizures induced by electrical stimulation in animal models. Compounds exhibiting higher lipophilicity showed better performance in seizure control compared to less lipophilic counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation followed by chloroacetylation. Key steps include:
- Sulfamoylation : Reacting 2-chloro-5-aminophenol with ethyl(phenyl)sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group .
- Chloroacetylation : Treating the intermediate with chloroacetyl chloride in anhydrous solvents like toluene or dioxane at controlled temperatures (60–80°C) to minimize side reactions .
- Purification : Recrystallization from ethanol or acetone is critical to achieve >95% purity .
- Critical Parameters : pH control during sulfamoylation prevents premature hydrolysis, while excess chloroacetyl chloride ensures complete acetylation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., sulfamoyl and chloroacetamide groups). For example, the NH proton in the acetamide moiety appears as a singlet at δ 10.2–10.5 ppm .
- IR Spectroscopy : Peaks at ~1660 cm (C=O stretch) and ~1340 cm (S=O stretch) confirm functional groups .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and torsion angles (e.g., C–S–N–C dihedral angles of ~67°) .
Q. How can researchers assess the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- In vitro Testing : Use standardized microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) with concentrations ranging from 1–100 µg/mL. Compare inhibition zones to positive controls like fluconazole .
- Cytotoxicity Screening : Evaluate mammalian cell viability (e.g., HEK293 cells) via MTT assays to ensure selectivity .
- Mechanistic Studies : Probe biofilm disruption using confocal microscopy or ROS generation assays .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, HOMO-LUMO analysis) predict reactivity and interaction sites in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) maps to identify electrophilic regions (e.g., chloroacetamide’s carbonyl carbon) .
- HOMO-LUMO Analysis : Determine energy gaps (~4.5–5.0 eV) to predict charge transfer interactions with biological targets like enzyme active sites .
- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s methods) to optimize synthetic pathways and reduce trial-and-error experimentation .
Q. How do structural modifications (e.g., substituent variation) influence its bioactivity and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Replace the ethyl group in the sulfamoyl moiety with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Metabolic Stability : Use liver microsome assays to compare half-life changes. For example, fluorinated analogs show improved metabolic resistance due to reduced CYP450 oxidation .
- Docking Simulations : Model interactions with target proteins (e.g., dihydrofolate reductase) to rationalize activity trends .
Q. What crystallographic insights explain its solid-state stability and polymorphism?
- Methodological Answer :
- Hydrogen Bond Networks : Intermolecular N–H⋯O(S) bonds form inversion-related dimers, stabilizing the crystal lattice .
- Polymorphism Screening : Vary recrystallization solvents (e.g., ethanol vs. acetone) and analyze packing via PXRD. Ethanol yields monoclinic crystals (space group P2/c), while acetone may produce triclinic forms .
- Thermal Analysis : DSC reveals melting points (~215–220°C) and phase transitions correlated with hydrogen-bond strength .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., variable IC values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Purity : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfonamide) may skew results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies or methodology flaws .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable alternative, to reduce environmental impact .
- Catalysis : Employ recyclable catalysts (e.g., immobilized lipases) for acetylation steps, achieving ~90% yield with minimal waste .
- Waste Valorization : Convert by-products (e.g., HCl gas) into useful reagents via absorption in NaOH solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
